Product packaging for cis,cis,cis-Cyclononatriene(Cat. No.:CAS No. 696-86-6)

cis,cis,cis-Cyclononatriene

Cat. No.: B11938982
CAS No.: 696-86-6
M. Wt: 120.19 g/mol
InChI Key: CDCDYENGTKUCSR-UAOXYDSYSA-N
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Description

cis,cis,cis-Cyclononatriene (CAS RN: 696-86-6) is a cyclic triene with the molecular formula C9H12 and a molecular weight of 120.19 g/mol . This compound is a valuable reagent in fundamental organic chemistry and reaction mechanism studies, particularly in the field of pericyclic reactions . Its specific, strained all-cis configuration makes it a subject of interest for investigating valency isomerization processes and electrocyclic ring closures . Researchers utilize it to explore concerted reactions with cyclic transition states, which provide fine stereochemical control and are instrumental in understanding Frontier Molecular Orbital (FMO) theory and the Woodward-Hoffmann rules . Its physical properties include a density of approximately 0.861 g/cm³ and a boiling point of 172.3°C at 760 mmHg . This product is strictly labeled "For Research Use Only" (RUO) . It is intended solely for use in laboratory research, such as basic and pharmaceutical research, and is not intended for use in diagnostic procedures, medical purposes, or personal use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12 B11938982 cis,cis,cis-Cyclononatriene CAS No. 696-86-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

696-86-6

Molecular Formula

C9H12

Molecular Weight

120.19 g/mol

IUPAC Name

(1Z,4Z,7Z)-cyclonona-1,4,7-triene

InChI

InChI=1S/C9H12/c1-2-4-6-8-9-7-5-3-1/h1-2,5-8H,3-4,9H2/b2-1-,7-5-,8-6-

InChI Key

CDCDYENGTKUCSR-UAOXYDSYSA-N

Isomeric SMILES

C/1/C=C\C/C=C\C/C=C1

Canonical SMILES

C1C=CCC=CCC=C1

Origin of Product

United States

Synthesis and Derivatization Methodologies for Cis,cis,cis Cyclononatriene

Established Synthetic Routes and Strategies

The synthesis of cis,cis,cis-cyclononatriene and its isomers has been approached through various strategic methodologies, each presenting distinct advantages and challenges. These routes primarily involve the construction of the nine-membered ring through cyclization, the use of transition metals to orchestrate the formation of the triene system, and the isomerization of existing cyclic structures.

Cyclization of Linear Polyenes

The formation of cyclic compounds from linear polyenes is a cornerstone of organic synthesis, governed by the principles of pericyclic reactions. The thermal cyclization of (1Z,3Z,5Z)-1,3,5-cyclononatriene itself provides a compelling example of an electrocyclic reaction. When heated to 100°C, this all-cis isomer undergoes a disrotatory ring closure to form a bicyclic product. vaia.comlibretexts.org In this process, a σ-bond is formed between two of the carbon atoms of the triene system, resulting in a bicyclo[4.3.0]nonadiene. The stereochemistry of the ring junction is cis, a direct consequence of the disrotatory motion of the p-orbitals at the termini of the conjugated system. vaia.com This type of reaction highlights the feasibility of forming cyclic structures from polyene precursors, a principle that can be extended to the synthesis of the cyclononatriene ring from an appropriate linear nonatriene.

The stereochemical outcome of such electrocyclic reactions is dictated by the Woodward-Hoffmann rules, which depend on the number of π-electrons and whether the reaction is induced by heat or light. For a conjugated triene (a 6π-electron system), thermal cyclization proceeds in a disrotatory fashion, while photochemical cyclization would be conrotatory. pressbooks.pubmsu.edu

Transition Metal Catalysis in Synthesis

Transition metal catalysis has proven to be a powerful tool for the synthesis of cyclic polyenes, particularly through the cyclooligomerization of dienes like 1,3-butadiene. Nickel(0) complexes, for instance, are well-known to catalyze the cyclotrimerization of butadiene to produce various isomers of cyclododecatriene. uc.eduresearchgate.net The mechanism of this reaction is thought to involve the formation of a bis(π-allyl)nickel complex as a key intermediate. uc.edu The specific products formed are highly dependent on the nature of the ligands on the nickel catalyst and the reaction conditions. researchgate.net

Ziegler-Natta catalysts, typically composed of a transition metal halide and an organoaluminum compound, are also employed in the cyclooligomerization of butadiene. cuvillier.decapes.gov.brresearchgate.net For example, a catalyst system of titanium tetrachloride and ethylaluminum sesquichloride has been used for the commercial synthesis of 1,5,9-cyclododecatriene. These catalytic systems offer pathways to cyclic polyenes that are not readily accessible through other methods. While these examples lead to cyclododecatrienes, the underlying principles of transition metal-catalyzed C-C bond formation are relevant to the synthesis of other cyclic polyenes, including the nine-membered ring of cyclononatriene.

Table 1: Examples of Transition Metal Catalysts in Cyclooligomerization

Catalyst System Reactant Major Product(s) Ref.
Nickel(0) complexes 1,3-Butadiene Cyclododecatriene isomers, 1,5-Cyclooctadiene uc.eduresearchgate.net
Titanium tetrachloride / Ethylaluminum sesquichloride 1,3-Butadiene 1,5,9-Cyclododecatriene juniperpublishers.com
Rhodium chloride Ethylene and Butadiene trans-1,4-Hexadiene cuvillier.de

Isomerization-Based Synthesis Approaches

The interconversion of isomers can be a strategic approach to access specific target molecules that may be difficult to synthesize directly. This is particularly relevant for the various isomers of cyclononatriene.

The thermodynamically less stable cis,cis,cis-1,4,7-cyclononatriene can be isomerized to the conjugated cis,cis,cis-1,3,5-cyclononatriene. This transformation can be achieved using a strong base, such as potassium tert-butoxide in a suitable solvent. researchgate.netthieme-connect.de This base-catalyzed isomerization proceeds via the abstraction of an allylic proton, leading to a delocalized carbanion intermediate, which upon reprotonation can yield the more stable conjugated diene system. The isolation of cis,cis,cis-1,3,5-cyclononatriene has been reported through such isomerization processes. researchgate.net

Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized derivatives of this compound is of significant interest for exploring the properties and reactivity of this ring system. A notable target in this area has been the synthesis of cis,cis,cis-2,5,8-cyclononatriene-1,4,7-trione. researchgate.net The pursuit of this molecule, a potential tris-π-homobenzene, has involved the development of synthetic routes to highly functionalized nine-membered ring systems. researchgate.net However, attempts to synthesize this trione (B1666649) via a base-catalyzed threefold HBr elimination from a stereochemically uniform tribromo derivative of cyclononane-1,4,7-trione were unsuccessful due to complications such as transannular reactions and polymerization. researchgate.net

Approaches to Tris-π-Homobenzene Analogs

Tris-π-homobenzene represents a class of molecules with three non-conjugated π-systems held in a geometry that allows for through-space homoconjugation. This compound and its derivatives are key precursors in the synthesis of these intriguing structures. One approach involves the synthesis of stabilized cis-tris-σ-homobenzenes, which can then undergo a [σ2 + σ2 + σ2] cycloreversion to cleanly form 1,4,7-trisubstituted cis,cis,cis-cyclononatrienes. acs.org This methodology provides a pathway to functionalized cyclononatrienes that can serve as building blocks for more complex structures.

The synthesis of cis,cis,cis-2,5,8-cyclononatriene-1,4,7-trione remains a significant challenge, with research highlighting the difficulties associated with medium-sized ring chemistry. researchgate.net Despite these challenges, the exploration of synthetic routes towards this and other tris-π-homobenzene analogs continues to be an active area of research, driven by the fundamental interest in homoaromaticity. researchgate.net

Triple Epoxide Cyclopropane (B1198618) Conversions for Polyfunctionalized Systems

The conversion of epoxides into cyclopropanes represents a powerful synthetic tool for accessing three-membered carbocyclic rings. This transformation, effectively an oxygen-for-carbon atom exchange, can be achieved through various methods, including reactions with carbene precursors. nih.gov A modern approach involves a tandem deoxygenation/[2+1] cycloaddition strategy using reagents like N-triftosylhydrazones as carbene sources, often catalyzed by silver complexes. nih.gov

Applied to the derivatives of this compound, this methodology offers a route to highly functionalized systems. The starting material, all-exo-1,4,7-cyclononatriene-trioxide (the triple epoxide of this compound), serves as a key precursor. researchgate.net By treating this triepoxide with appropriate carbene or carbenoid reagents, it is conceptually possible to convert one, two, or all three of the epoxide rings into cyclopropane rings, thereby generating polycyclic, polyfunctionalized nine-membered ring systems. This strategy allows for the introduction of diverse substituents depending on the nature of the carbene used.

ReactantReagent SystemPotential ProductTransformation Type
all-exo-1,4,7-Cyclononatriene-trioxideN-triftosylhydrazone, Silver CatalystPolycyclopropane derivativeEpoxide to Cyclopropane Conversion

Selective Epoxide Opening Reactions in Medium Rings

The presence of multiple epoxide functionalities within the all-exo-1,4,7-cyclononatriene-trioxide scaffold invites exploration into selective ring-opening reactions. The ability to open a single epoxide while leaving others intact is crucial for the controlled synthesis of complex molecules. researchgate.net The principles governing these reactions are well-established: under basic or nucleophilic conditions, the reaction typically proceeds via an S(_N)2 mechanism. masterorganicchemistry.comjsynthchem.com This involves the nucleophile attacking the least sterically hindered carbon of the epoxide ring, resulting in an inversion of stereochemistry at the site of attack. masterorganicchemistry.com

Research has demonstrated the feasibility of such selectivity. For instance, the treatment of all-exo-1,4,7-cyclononatriene-trioxide with specific reagents can lead to the opening of just one of the three epoxide rings. An example of this is the formation of a bromo-hydroxy-diepoxycyclononane, a key intermediate for which X-ray structural data has been obtained. researchgate.net This selective transformation underscores the potential to create a diverse array of polyfunctionalized cyclononane (B1620106) derivatives by carefully choosing reaction conditions and nucleophiles. researchgate.net

SubstrateReagentsProductKey Observation
all-exo-1,4,7-Cyclononatriene-trioxideHBr (or similar nucleophilic source)bromo-hydroxy-diepoxycyclononaneSelective opening of one out of three epoxide rings

Challenges and Considerations in Synthetic Strategies

The synthesis and manipulation of medium-sized rings, including the nine-membered ring of cyclononatriene derivatives, are notoriously difficult. researchgate.net These difficulties arise from a combination of unfavorable enthalpic and entropic factors, such as transannular strain and conformational constraints, which often lead to low yields in cyclization reactions. mdpi.com

Medium-Ring Complications (e.g., Transannular Reactions, Polymerization)

A primary challenge in medium-ring chemistry is the prevalence of transannular interactions—non-bonded interactions between atoms on opposite sides of the ring. Due to the ring's flexibility, atoms can come into close proximity, leading to unique and often problematic reaction pathways known as transannular reactions, such as intramolecular hydride shifts or cyclizations. researchgate.net These competing pathways can divert reactants from the desired transformation, significantly lowering the yield of the target product.

Furthermore, medium-ring systems exhibit a high tendency toward polymerization. researchgate.net This is particularly evident in reactions attempting to introduce further unsaturation or functionality. The strain within the medium ring can be relieved through ring-opening polymerization, which often becomes a more favorable pathway than the intended intramolecular reaction. For example, attempts to synthesize cis,cis,cis-2,5,8-cyclononatriene-1,4,7-trione were thwarted by such complications, failing due to a combination of transannular reactions and an "exceptional ease of polymerization". researchgate.net

Stereochemical Control in Derivatization

Achieving precise stereochemical control is a fundamental consideration in the derivatization of this compound. The stereochemistry of the final products is dictated by the stereochemistry of the starting materials and the mechanisms of the subsequent reactions.

The synthesis of the key intermediate, all-exo-1,4,7-cyclononatriene-trioxide, is itself an exercise in stereocontrol. The epoxidation of an alkene is a stereospecific concerted reaction where a cis-alkene yields a cis-epoxide. libretexts.org The formation of the all-exo (all-cis) triepoxide from this compound follows this principle, establishing a defined stereochemical scaffold.

Subsequent derivatization reactions must be chosen carefully to maintain or predictably alter this stereochemistry. As noted previously, the nucleophilic opening of epoxides proceeds with inversion of configuration at the carbon center that is attacked. masterorganicchemistry.com This S(_N)2-type pathway is highly reliable, allowing chemists to precisely predict and control the stereochemical outcome of adding a substituent. By leveraging such well-understood, stereospecific reactions, it is possible to synthesize complex, polyfunctionalized cyclononane derivatives with a high degree of stereochemical purity.

Stereochemical Dynamics and Conformational Analysis of Cis,cis,cis Cyclononatriene

Exploration of Conformational Potential Energy Hypersurfaces (PEHS)

The conformational potential energy hypersurface (PEHS) of cis,cis,cis-1,4,7-cyclononatriene has been extensively investigated using computational methods such as Hartree-Fock (HF) and Density Functional Theory (DFT). conicet.gov.arnih.gov These studies have been crucial in identifying the stable conformers and the transition states that connect them.

Theoretical calculations have identified two key low-energy conformations for cis,cis,cis-1,4,7-cyclononatriene: the crown and the twist (referred to as "saddle" in some literature) forms. conicet.gov.arnih.gov The crown conformation, which possesses C₃ᵥ symmetry, is consistently predicted to be the most stable equilibrium structure. conicet.gov.ar This finding is supported by X-ray diffraction analysis, which determined the structure in the crystal at -358°C to be a crown. conicet.gov.ar The twist form is calculated to be higher in energy. nih.gov

Table 1: Relative Energies of cis,cis,cis-Cyclononatriene Conformers

Conformation Computational Method Relative Energy (kcal/mol)
Crown (C) B3LYP/aug-cc-pvdz//B3lYP/6-31G(d,p) 0.00

| Twist (T) | B3LYP/aug-cc-pvdz//B3lYP/6-31G(d,p) | Higher than Crown |

This table presents the calculated relative energies of the primary conformers of this compound. The crown conformation is the global minimum on the potential energy surface.

The interconversion between the crown and twist conformations proceeds through specific transition state (TS) structures. conicet.gov.arnih.gov Computational studies have identified two transition states that are important for the conformational dynamics. nih.gov The transition state for the ring interconversion from the crown form, denoted as TSC-T, leads to the twist conformation. conicet.gov.ar This process involves the movement of a methylene (B1212753) group. conicet.gov.ar Another transition state, TST-T, is involved in the conversion of a symmetrical saddle structure to the twist form. conicet.gov.ar The geometry of the transition state for ring interconversion (TSC-S) exhibits some notable features, including a C-CH₂-C bond angle of 134°. conicet.gov.ar

Topological analysis of the PEHS provides a comprehensive map of the conformational landscape, detailing the connections between minima (stable conformers) and saddle points (transition states). conicet.gov.arnih.gov For cis,cis,cis-1,4,7-cyclononatriene, these studies have elucidated the intricate pathways of conformational interconversion. conicet.gov.ar The analysis reveals that the PEHS, while complex, appears to be somewhat simpler than that of the related cyclononane (B1620106) molecule. conicet.gov.ar An exploratory topological analysis has been conducted, providing a concise understanding of the internal intricacies of the PEHS for this and related cyclic compounds. researchgate.netresearchgate.net

Characterization of Transition State Structures for Conformational Interconversion

Conformational Equilibration Studies

Experimental techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, have been instrumental in studying the dynamic equilibrium between the different conformations of cis,cis,cis-1,4,7-cyclononatriene in solution.

Advanced NMR techniques have been utilized to determine the kinetic parameters for the conformational equilibration of cis,cis,cis-1,4,7-cyclononatriene. capes.gov.brcolab.wsacs.org By analyzing the temperature-dependent changes in the NMR spectrum, it is possible to calculate the activation energy (ΔG‡) for the ring inversion process. acs.org The observed NMR barrier for the interconversion is in complete agreement with the calculated energy of the TSC-S transition state relative to the crown conformation. conicet.gov.ar

Table 2: Activation Parameters for Conformational Interconversion

Parameter Experimental Value (NMR) Theoretical Value (B3LYP/aug-cc-pvdz)

| Activation Energy (kcal/mol) | 14.6 | 14.01 |

This table compares the experimentally determined activation energy for the ring inversion of this compound with the value calculated using computational methods.

Specific Conformational Forms

The two principal conformational forms of cis,cis,cis-1,4,7-cyclononatriene that dominate its conformational equilibrium are the crown and the twist forms. conicet.gov.arnih.gov

Crown (C): This is the more stable, rigid conformation with C₃ᵥ symmetry. conicet.gov.ar Its structure has been confirmed by X-ray crystallography. conicet.gov.ar

Twist (T) or Saddle: This is a less stable, more flexible conformation. conicet.gov.ar While higher in energy, it is a crucial intermediate in the conformational interconversion process. nih.gov

In solution, these two forms coexist in a thermal equilibrium, with the crown form being the major component. conicet.gov.ar

Crown and Twist Conformations and Their Interconversion

The conformational landscape of this compound, also known as (Z,Z,Z)-cyclonona-1,4,7-triene or trishomobenzene, is characterized by two primary low-energy conformations: the crown and the twist (or saddle) forms. conicet.gov.aracs.org The interplay and interconversion between these two structures define the molecule's dynamic stereochemistry.

The crown conformation is rigid and possesses C₃ᵥ symmetry. conicet.gov.ar It is the most stable conformation of the molecule, a finding supported by both theoretical calculations and experimental data. conicet.gov.arscite.ai X-ray diffraction analysis has confirmed that this compound adopts a crown structure in the crystalline state. conicet.gov.ar In this conformation, the three methylene (CH₂) groups have hydrogens pointing towards the center of the ring, resulting in close intramolecular contact. cdnsciencepub.com

The second key conformation is a more flexible form often referred to as the "saddle" or "twist" conformation. conicet.gov.aracs.org This conformer is less stable than the crown form. acs.orgscite.ai Early Dreiding scale models suggested that the saddle conformation might be considerably less stable due to a close approach between a methylenic hydrogen and an opposing olefinic group. acs.org

The interconversion between the crown and twist forms is a rapid process at room temperature. acs.org This dynamic equilibrium can be studied using Nuclear Magnetic Resonance (NMR) spectroscopy. At low temperatures, the crown-to-crown interconversion slows, allowing for the observation of distinct signals for the axial and equatorial methylene protons. acs.org As the temperature increases, these signals coalesce, indicating a rapid exchange between the conformational states. acs.org

The energy barrier for this interconversion has been determined both experimentally and through computational methods. Early estimates based on NMR data suggested a free energy of activation of approximately 11 kcal/mol for the crown-to-crown interconversion. acs.org More recent and advanced computational studies have provided more precise values. Density functional theory (DFT) calculations predict an energy barrier of 14.01 kcal/mol for the interconversion between the crown and twist forms, a value that shows excellent agreement with the experimentally measured activation energy of 14.6 kcal/mol derived from NMR studies. conicet.gov.arnih.gov

Interactive Data Table: Energetic and Structural Parameters of this compound Conformers

ParameterCrown ConformationTwist (Saddle) ConformationTransition StateMethod/Source
Symmetry C₃ᵥ conicet.gov.arFlexible conicet.gov.ar-Theoretical/Spectroscopic
Relative Stability Most Stable conicet.gov.arscite.aiLess Stable scite.ai-Theoretical/Experimental
Energy Difference (Crown vs. Saddle) 0 kcal/mol (Reference)4.6 kcal/mol higher-Force-Field Calculations scite.ai
Interconversion Energy Barrier --14.01 kcal/molDFT Calculations conicet.gov.arnih.gov
Experimental Activation Energy --14.6 kcal/molNMR Spectroscopy conicet.gov.ar
Early Activation Energy Estimate --~11 kcal/molNMR Spectroscopy acs.org

Electronic Structure and Aromaticity/homoaromaticity Investigations of Cis,cis,cis Cyclononatriene

Theoretical Assessment of Aromaticity and Homoaromaticity

Theoretical chemistry provides powerful tools to evaluate the criteria for aromaticity, which include energetic stability, structural features, and magnetic properties. nih.gov For cis,cis,cis-cyclononatriene, computational studies have been crucial in concluding that the molecule lacks significant homoaromatic character in its ground state. researchgate.netsmu.edu

Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for assessing aromaticity. mdpi.com It involves calculating the magnetic shielding at the center of a ring; a negative value (diatropic ring current) indicates aromaticity, while a positive value (paratropic ring current) suggests antiaromaticity. researchgate.net Theoretical evaluations of cis,cis,cis-1,4,7-cyclononatriene have shown that the molecule does not exhibit the diatropic ring current expected for a homoaromatic species. researchgate.net This lack of a favorable magnetic criterion is a strong piece of evidence against homoaromaticity in the molecule. researchgate.net In contrast, other related, more structurally constrained compounds have shown weak indications of homoaromaticity via NICS calculations. For example, wikipedia.orgRondelane, a related bridged system, displayed a NICS value of -2.54, indicating a faint homoaromatic character, a feature not observed in the more flexible cyclononatriene parent system. researchgate.net

Aromatic stabilization energy (ASE) is an energetic criterion used to quantify the extra stability a cyclic conjugated system possesses compared to a hypothetical, strain-matched acyclic analogue. frontiersin.org This energy can be calculated using theoretical methods like homodesmotic and isodesmic reactions, which are designed to cancel out errors related to strain and hybridization effects. nih.gov

Early experimental work based on enthalpy of hydrogenation suggested a homoaromatic stabilization energy of 4.5 kcal/mol for cis,cis,cis-1,4,7-cyclononatriene. researchgate.net However, more rigorous and modern theoretical calculations have refuted this claim. researchgate.net Detailed computational studies employing isodesmic and homodesmotic reactions have concluded that cis,cis,cis-1,4,7-cyclononatriene is, in fact, homoaromatically destabilized. researchgate.netresearchgate.net This destabilization is attributed to the unfavorable through-space interactions between the π-systems, which lead to closed-shell repulsion. smu.edu

Energetic Assessment Finding Conclusion
Initial Enthalpy of Hydrogenation Claimed stabilization of 4.5 kcal/mol researchgate.netSuggested homoaromaticity
Homodesmotic/Isodesmic Reactions Calculated destabilization researchgate.netresearchgate.netRefutes homoaromaticity
Closed-Shell Repulsion Destabilizing homoconjugative interactions smu.eduLack of homoaromatic character

Frontier Molecular Orbital (FMO) theory posits that chemical reactivity and electronic interactions are primarily governed by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com For homoaromaticity to occur in this compound, there must be effective through-space overlap between the p-orbitals of the three non-contiguous double bonds, creating a continuous cyclic array of orbitals. dss.go.th This interaction involves the molecule's frontier orbitals. wikipedia.org

Pericyclic Reactions and Mechanistic Insights of Cis,cis,cis Cyclononatriene

Electrocyclic Reactions

Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation of a σ-bond between the termini of a conjugated π-system, leading to the formation of a cyclic compound. Conversely, the reverse reaction, a ring-opening process, is also an electrocyclic reaction. The stereochemistry of these reactions, specifically whether the process is conrotatory or disrotatory, is dictated by the number of π-electrons and whether the reaction is induced by heat (thermal) or light (photochemical).

Under thermal conditions, cis,cis,cis-cyclononatriene, a 6π-electron system, undergoes a disrotatory ring closure. pressbooks.pubmeta-synthesis.com This mode of cyclization involves the two termini of the π-system rotating in opposite directions (one clockwise, one counter-clockwise) to form the new σ-bond. This specific rotational motion is a consequence of the symmetry of the Highest Occupied Molecular Orbital (HOMO) in the ground electronic state of the 6π system. libretexts.orglibretexts.org The lobes of the p-orbitals at the termini of the HOMO are in phase on the same side of the molecule, requiring a disrotatory motion to achieve a bonding interaction. libretexts.orglibretexts.orgsandiego.edu

The thermal electrocyclization of this compound yields cis-bicyclo[4.3.0]nona-2,4,7-triene. The "cis" designation in the product refers to the stereochemistry at the ring junction, where the two hydrogen atoms are on the same side of the newly formed ring system. pressbooks.pub This outcome is a direct result of the disrotatory closure.

Reaction ConditionNumber of π-ElectronsAllowed ModeProduct Stereochemistry
Thermal (Δ)6 (4n+2)Disrotatorycis-fused

In contrast to thermal reactions, photochemical electrocyclization of a 6π-electron system like this compound proceeds through a conrotatory mechanism. pressbooks.pubmeta-synthesis.com Upon absorption of a photon, an electron is promoted from the HOMO to the Lowest Unoccupied Molecular Orbital (LUMO), which then becomes the new HOMO of the excited state. The symmetry of this new HOMO is different from the ground state HOMO. The terminal p-orbital lobes are now in phase on opposite faces of the π-system, necessitating a conrotatory motion (both termini rotating in the same direction) to form the σ-bond. sandiego.edumasterorganicchemistry.com

This conrotatory ring closure leads to the formation of a trans-fused bicyclic product. For example, the photochemical cyclization of a substituted 1,3,5-hexatriene (B1211904) results in a product with trans stereochemistry at the newly formed σ-bond. msu.edu In the case of this compound, a subsequent photochemical ring-opening of the thermally produced cis-bicyclic product can lead to the formation of cis,cis,trans-1,3,5-cyclononatriene, which upon thermal closure gives a trans-fused ring junction. meta-synthesis.comtutorsglobe.com

Reaction ConditionNumber of π-ElectronsAllowed ModeProduct Stereochemistry
Photochemical (hν)6 (4n+2)Conrotatorytrans-fused

The photochemical reactions of conjugated systems like cyclononatrienes can be influenced by the wavelength of the irradiating light. This can lead to the establishment of a photoequilibrium, a steady state where the rates of the forward and reverse photochemical reactions are equal. The position of this equilibrium can be dependent on the specific wavelengths used, as different isomers may have different absorption maxima and quantum yields for their respective photochemical transformations. nasonline.orgacs.org

For instance, in related systems, it has been shown that the irradiation of a cyclohexadiene derivative can lead to a ring-opened triene. The specific isomers formed and the ratio between them can be controlled by the wavelength of light employed, demonstrating the principle of wavelength-dependent photochemistry in electrocyclic reactions. nasonline.orgacs.org

Photochemical Electrocyclization and Stereochemical Outcomes (Disrotatory/Conrotatory Modes)

Valence Isomerization and Tautomerism

Valence isomers are constitutional isomers that can interconvert through pericyclic reactions. wikipedia.org this compound exists in a tautomeric relationship with its valence isomer, cis-bicyclo[6.1.0]nona-2,4,6-triene. This type of isomerism, where molecules differ in the arrangement of their valence electrons and can interconvert, is a key feature of the chemistry of many cyclic polyenes. The interconversion between these two forms is a concerted process that involves the reorganization of π and σ bonds. The equilibrium between these valence tautomers can be influenced by factors such as temperature and the presence of substituents. nasonline.orgearthlinepublishers.com

Application of Woodward-Hoffmann Rules and Frontier Molecular Orbital (FMO) Theory

The stereochemical outcomes of the electrocyclic reactions of this compound are elegantly explained by the Woodward-Hoffmann rules, which are based on the principle of the conservation of orbital symmetry. tutorsglobe.comlibretexts.org These rules provide a powerful predictive tool for pericyclic reactions.

Woodward-Hoffmann Rules for Electrocyclic Reactions:

Number of π-ElectronsReaction ConditionAllowed Mode
4nThermal (Δ)Conrotatory
4nPhotochemical (hν)Disrotatory
4n + 2Thermal (Δ)Disrotatory
4n + 2Photochemical (hν)Conrotatory

This compound is a 4n+2 system (where n=1), and its reactions follow the predictions in the table. The thermal reaction is disrotatory, and the photochemical reaction is conrotatory. princeton.edu

Frontier Molecular Orbital (FMO) theory provides a more pictorial and intuitive explanation for these rules. libretexts.orgudel.edu It focuses on the interaction between the HOMO and LUMO. For an electrocyclic reaction, the stereochemistry is determined by the symmetry of the HOMO of the polyene. libretexts.orglibretexts.org As discussed previously, the ground-state HOMO of a 6π system dictates a disrotatory closure, while the excited-state HOMO (the former LUMO) dictates a conrotatory closure. masterorganicchemistry.com

The fundamental principle underlying the Woodward-Hoffmann rules is the conservation of orbital symmetry. tutorsglobe.comnumberanalytics.com This principle states that for a concerted reaction to occur, the symmetry of the molecular orbitals of the reactant must be conserved as they transform into the molecular orbitals of the product. princeton.edunumberanalytics.com A reaction is considered "symmetry-allowed" if the bonding orbitals of the reactant correlate with the bonding orbitals of the product without a symmetry-imposed energetic barrier. tutorsglobe.comlibretexts.org

In the thermal disrotatory cyclization of this compound, the symmetry of the ground-state HOMO is maintained throughout the reaction, leading to a smooth, low-energy transition to the product's bonding orbitals. numberanalytics.com Conversely, a conrotatory motion in the ground state would be "symmetry-forbidden" because it would lead to an anti-bonding interaction in the transition state.

In the photochemical conrotatory cyclization, the symmetry of the excited-state HOMO is conserved. The promotion of an electron changes the orbital symmetry relationships, making the conrotatory pathway the symmetry-allowed process for the excited state. sandiego.edu This elegant correlation between reactant and product orbital symmetries is the cornerstone of our modern understanding of pericyclic reactions. princeton.edu

Advanced Spectroscopic Investigations of Cis,cis,cis Cyclononatriene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an exceptionally powerful tool for probing the structure and conformational dynamics of cis,cis,cis-cyclononatriene in solution. The molecule's high degree of symmetry and its fluxional nature give rise to distinctive spectral features that have been analyzed in detail.

Proton-proton spin decoupling experiments have been instrumental in confirming the connectivity within the this compound framework and validating its proposed crown conformation. At room temperature, the ¹H NMR spectrum displays two distinct signals, corresponding to the olefinic and allylic protons, respectively. Decoupling techniques are used to definitively assign these signals and establish their spatial relationships.

In a typical homonuclear decoupling experiment, the radiofrequency field is used to irradiate the multiplet corresponding to the olefinic protons (-CH=CH-). This irradiation removes the spin-spin coupling interaction between the olefinic protons and their adjacent allylic protons (-CH₂-). As a result, the complex multiplet observed for the allylic protons collapses into a simplified pattern, typically a singlet. This observation unequivocally proves that the protons giving rise to these two signals are on adjacent carbon atoms.

This technique confirms the fundamental -CH=CH-CH₂- repeating unit of the molecule. Furthermore, the simplicity of the spectrum under decoupling conditions provides strong evidence for the high symmetry of the molecule on the NMR timescale. The equivalence of all three olefinic groups and all three methylene (B1212753) groups is consistent with a structure of C₃ᵥ symmetry, which corresponds to the stable crown conformation that rapidly interconverts at room temperature.

Both ¹H and ¹³C NMR spectra provide critical data regarding the electronic environment and the dynamic conformational equilibrium of this compound.

¹H NMR Spectroscopy: The room-temperature ¹H NMR spectrum is remarkably simple, showing only two signals, which indicates rapid conformational averaging.

An intense signal at approximately δ 5.61 ppm is assigned to the six equivalent olefinic protons.

A second intense signal at approximately δ 2.28 ppm is assigned to the six equivalent allylic protons.

A resonance at approximately δ 130.5 ppm corresponds to the six equivalent olefinic carbon atoms.

A resonance at approximately δ 34.8 ppm corresponds to the three equivalent allylic carbon atoms.

The table below summarizes the characteristic room-temperature NMR chemical shifts for this compound in a typical solvent like CDCl₃.

Table 1: Characteristic ¹H and ¹³C NMR Chemical Shifts (δ) for cis,cis,cis-Cyclononatriene at Room Temperature
NucleusProton/Carbon TypeChemical Shift (ppm)Assignment
¹HOlefinic~5.61-CH=CH-
¹HAllylic~2.28-CH₂-
¹³COlefinic~130.5-CH=CH-
¹³CAllylic~34.8-CH₂-

Variable-temperature (VT) NMR studies have provided profound insight into the molecule's conformational dynamics. As the temperature is lowered, the rate of the crown-to-crown ring inversion decreases. The sharp signals observed at room temperature broaden and eventually coalesce at a specific temperature (T_c). Below this temperature, the signals re-sharpen into a more complex pattern corresponding to the "frozen" static crown conformation, where the axial and equatorial allylic protons become non-equivalent. The activation energy (ΔG‡) for this ring inversion process has been calculated from these VT-NMR experiments to be approximately 11.5 kcal/mol, quantifying the energy barrier for this dynamic process.

Proton-Proton Spin Decoupling for Structural and Conformational Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the spectrum is characterized by absorption primarily in the far-ultraviolet region. The key spectral feature is a maximum absorbance (λ_max) observed at approximately 198 nm.

This absorption is attributed to the π → π* electronic transition within the isolated carbon-carbon double bonds. The position of the λ_max at a relatively short wavelength (< 200 nm) is highly significant. It demonstrates a lack of substantial electronic conjugation among the three π-systems. In the molecule's ground-state crown conformation, the three double bonds are oriented in a way that prevents effective orbital overlap. This spatial arrangement confirms that this compound behaves electronically as a molecule containing three independent, non-conjugated cycloalkene units rather than a delocalized or homoaromatic system.

X-ray Crystallography for Precise Structural Determination

While NMR provides information about molecular structure and dynamics in solution, single-crystal X-ray crystallography offers a definitive, high-resolution picture of the molecule in the solid state. Analysis of crystalline this compound has unequivocally confirmed that it adopts a highly symmetric, rigid crown conformation.

The molecule crystallizes in a lattice where it possesses true C₃ symmetry. This conformation minimizes angle strain and torsional strain while accommodating the geometric constraints of the nine-membered ring and three cis-double bonds. The crown structure places six olefinic hydrogens in an outer "equatorial" belt and divides the six allylic hydrogens into two sets: three pointing outwards (equatorial-like) and three pointing towards the interior of the ring (axial-like). This precise structural determination from X-ray data serves as the foundational reference for computational models and for interpreting the dynamic data obtained from NMR spectroscopy.

Detailed analysis of the crystallographic data provides precise geometric parameters that reveal the extent of strain within the molecule. The bond lengths are largely unremarkable, with C=C distances of approximately 1.335 Å and C-C distances of about 1.503 Å, typical for double and single bonds, respectively.

The table below presents key structural parameters for this compound as determined by X-ray crystallography.

Table 2: Selected Geometric Parameters of cis,cis,cis-Cyclononatriene from X-ray Crystallography
ParameterTypeValueSignificance
Bond LengthC=C~1.335 ÅTypical for an isolated double bond.
Bond LengthC-C~1.503 ÅTypical for an sp²-sp³ single bond.
Bond AngleC=C-C~124.5°Indicates significant angle strain (deviation from 120°).
Bond AngleC-C-C~114.8°Slightly strained from ideal sp³ angle (109.5°).
Non-Bonded DistanceH(axial)···H(axial)~1.95 ÅHighlights severe transannular steric repulsion.

Table of Mentioned Compounds

Compound Name

Computational and Theoretical Chemistry of Cis,cis,cis Cyclononatriene

Ab Initio Calculation Methods (e.g., Hartree-Fock, MP2)

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, have been instrumental in understanding the electronic structure and conformational landscape of cis,cis,cis-cyclononatriene.

Hartree-Fock (HF) Theory: Initial computational investigations into the conformational properties of this compound employed the Hartree-Fock method with the 6-31G(d) basis set. nih.govconicet.gov.ar This level of theory was used to perform geometry optimizations and explore the molecule's potential energy hypersurface. The HF method provides a foundational understanding of the electronic structure by approximating the many-electron wavefunction as a single Slater determinant. While it is a crucial first step, it does not account for electron correlation, which can be important for accurately determining energy differences between conformers.

Møller-Plesset Perturbation Theory (MP2): To incorporate the effects of electron correlation and achieve higher accuracy, second-order Møller-Plesset perturbation theory (MP2) has been employed. Specifically, single-point energy calculations using the MP2/6-31G(d,p) method have been performed on geometries previously optimized at the DFT level. nih.govconicet.gov.ar This approach is often recommended for conformationally flexible ring systems where DFT methods might have limitations. researchgate.net The MP2 calculations confirmed the energetic ordering of the conformers and provided a more refined value for the energy barrier of interconversion between the stable forms of this compound. nih.govconicet.gov.ar

Density Functional Theory (DFT) Calculations (e.g., B3LYP, BPW91)

Density Functional Theory (DFT) has become a widely used tool for studying medium-sized organic molecules due to its favorable balance of computational cost and accuracy. uci.edu

B3LYP Functional: A significant portion of the computational work on this compound has utilized the B3LYP hybrid functional combined with the 6-31G(d,p) basis set for geometry optimizations. nih.govconicet.gov.ar B3LYP includes a mixture of Hartree-Fock exchange with DFT exchange-correlation terms, which often yields reliable results for molecular geometries and energies. conicet.gov.ar Further refinement of the energies has been achieved by performing single-point calculations with a larger, more flexible basis set, such as aug-cc-pvdz, on the B3LYP-optimized structures. conicet.gov.ar These calculations have been crucial for determining the relative stabilities of the different conformations and the energy barriers separating them. conicet.gov.ar

BPW91 Functional: While specific studies on this compound using the BPW91 functional are not prominently documented in the provided sources, BPW91 is another established DFT functional. It combines Becke's 1988 exchange functional with the Perdew-Wang 1991 correlation functional. In comparative studies on other molecular systems, the BPW91 functional has been shown to yield good results for properties like polarizabilities and vibrational frequencies. researchgate.net Its application could offer an alternative theoretical perspective on the electronic structure and energetics of this compound.

Modeling Conformational Energy Landscapes (PEHS)

The potential energy hypersurface (PEHS) of a molecule describes its energy as a function of its geometry, providing a map of all possible conformations and the transition pathways between them. muni.cz For a flexible molecule like this compound, understanding its PEHS is key to understanding its dynamic behavior. conicet.gov.ar

Computational studies, combining search algorithms with HF and DFT optimizations, have revealed that the PEHS of this compound is relatively simple compared to its saturated analogue, cyclononane (B1620106). conicet.gov.arresearchgate.net The landscape is dominated by two key low-energy conformations:

Crown (C): A rigid conformer with C₃ᵥ symmetry.

Twist (T): A more flexible conformer.

Relative Conformational and Transition State Energies (kcal/mol) for cis,cis,cis-Cyclononatriene conicet.gov.ar
StructureConformation TypeRelative Energy (B3LYP/aug-cc-pvdz//B3LYP/6-31G(d,p))
CrownMinimum0.00
TwistMinimum2.61
Transition StateSaddle Point14.01

Computational Studies Guiding Synthesis and Reactivity Predictions

Computational chemistry serves as a powerful predictive tool in organic synthesis, helping to anticipate potential challenges and rationalize observed reactivity. rsc.org In the context of this compound and related medium-sized rings, theoretical studies offer critical insights.

The detailed understanding of the conformational energy landscape, including the geometries of stable conformers and the energy barriers between them, is essential for predicting the molecule's behavior in a reaction. conicet.gov.ar For instance, the synthesis of related medium-ring compounds like cyclononane-1,4,7-trione derivatives has been shown to be complicated by factors such as transannular reactions and a high tendency for polymerization. researchgate.net Computational modeling can help to identify conformations that might predispose the molecule to such undesired intramolecular pathways. By analyzing the frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps of the dominant crown and twist conformers, chemists can predict the most likely sites for nucleophilic or electrophilic attack. sciepub.com

Furthermore, computational analysis of bond angles and torsional strains in various conformations can explain unusual reactivity. For example, calculations on one of the transition states for the conformational inversion of this compound revealed an unusually large C-CH₂-C bond angle of 134°, highlighting the significant strain the molecule undergoes during this process. conicet.gov.ar This type of structural insight is invaluable for designing synthetic routes that can either leverage or avoid such high-energy geometries.

Applications As Model Systems in Fundamental Chemical Research

Probing Molecular Conformation and Reactivity

The conformational landscape of cis,cis,cis-cyclononatriene is a key area of study, providing insights into the behavior of medium-sized ring systems. The molecule primarily exists in two low-energy conformations: a rigid crown (C) form with C₃ᵥ symmetry and a more flexible twist or "saddle" (T) form. conicet.gov.ar Computational studies, including ab initio and density functional theory (DFT) calculations, have been instrumental in mapping the potential energy hypersurface of CCT. conicet.gov.ar These studies have identified the crown conformation as the most stable form. conicet.gov.ar

The interconversion between these conformations is a subject of significant interest. The energy barrier for the ring inversion from the crown to the twist form has been a focus of both experimental and theoretical investigations. This process involves passing through transition states with significant angle strain. conicet.gov.ar For instance, one of the C-CH₂-C bond angles in a transition state has been calculated to be as large as 134°. conicet.gov.ar

The reactivity of CCT is also a subject of study, particularly its behavior in pericyclic reactions. Under thermal conditions, the all-cis isomer can undergo electrocyclic ring closure in a disrotatory manner to form a cis-fused bicyclic system. pressbooks.pub Photochemical reactions, on the other hand, can lead to different stereochemical outcomes. For example, irradiation of trans,cis,cis-1,3,5-cyclononatriene establishes a photoequilibrium with its cis-fused bicyclononadiene isomer, and further irradiation can induce another electrocyclization. msu.edualmerja.com These reactions provide clear examples of the Woodward-Hoffmann rules in a constrained cyclic system. acs.org The thermal isomerization of cyclononatrienes, including almerja.comCurrent time information in Bangalore, IN. hydrogen sigmatropic shifts, has also been investigated to understand the interplay between conformation and reactivity. thieme-connect.deacs.org

Table 1: Calculated Energy Barriers for Conformational Interconversion

Compound Method Energy Barrier (kcal/mol) Reference
cis,cis,cis-1,4,7-Cyclononatriene (I) B3LYP/aug-cc-pvdz//B3LYP/6-31G(d,p) 14.01 conicet.gov.ar
Tribenzocyclononatriene (TBCN) (II) B3LYP/aug-cc-pvdz//B3LYP/6-31G(d,p) 26.71 conicet.gov.ar
cis,cis,cis-Cyclic triglycine (B1329560) (III) B3LYP/aug-cc-pvdz//B3LYP/6-31G(d,p) 17.79 conicet.gov.ar

Studies of Molecular Recognition Principles

The well-defined three-dimensional structure of this compound, particularly in its crown conformation, makes it an interesting scaffold for studying molecular recognition. conicet.gov.ar The concept of using a rigid or semi-rigid molecular framework to orient functional groups in a specific spatial arrangement is central to the design of synthetic receptors and host-guest systems. wustl.edu

While direct applications of the parent CCT in molecular recognition are not extensively documented, its structural analogues, such as cyclotriveratrylene (B73569) (CTV), have been widely used in this field. cdnsciencepub.comresearchgate.net CTV, which shares the same nine-membered ring core, is known to form inclusion compounds and act as a host for various guest molecules. cdnsciencepub.comresearchgate.net The bowl-shaped cavity of the crown conformation of these molecules is a key feature that enables their function in molecular recognition. researchgate.net

The study of CCT and its derivatives provides fundamental knowledge about the conformational preferences and stability of the nine-membered ring system, which is crucial for designing more complex host molecules. conicet.gov.ar By understanding the principles that govern the conformation of CCT, chemists can better predict and control the shape of larger molecules that incorporate this structural motif, ultimately leading to the development of new systems for molecular recognition and self-assembly. wustl.edu

Development of New Materials (as a model compound)

This compound serves as a foundational model for the development of new materials, particularly in the realm of supramolecular chemistry and coordination polymers. researchgate.net Although the parent hydrocarbon itself may not be the direct building block in most final materials, its structural and electronic properties provide a blueprint for designing more complex, functional molecules. mdpi.com

A significant area of research is the use of CCT analogues, like cyclotriveratrylenes (CTVs), as ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.net These materials have potential applications in gas storage, separation, and catalysis. The tripodal nature of the crown conformation of CTV-type ligands allows them to coordinate to metal centers in a predictable manner, leading to the formation of extended one-, two-, or three-dimensional networks. researchgate.net

Furthermore, the study of CCT contributes to the understanding of how molecular shape and electronic interactions can be translated into the properties of bulk materials. mdpi.com The principles of self-assembly, driven by non-covalent interactions, can be explored using CCT and its derivatives as model systems. For instance, the formation of metallo-cryptophanes from CTV-like ligands demonstrates how the defined geometry of the nine-membered ring can be exploited to create complex, cage-like structures with potential applications in molecular encapsulation and sensing. researchgate.net

Role in Homoconjugation and Homoaromaticity Research

This compound has been a central molecule in the debate surrounding the concept of neutral homoaromaticity. ethernet.edu.etsmu.eduacs.org Homoaromaticity is a special case of aromaticity where one or more single bonds interrupt the cyclic conjugation. In the crown conformation of CCT, the three double bonds are held in close proximity, suggesting the possibility of through-space overlap between the p-orbitals, creating a homoconjugated 6π-electron system. acs.org

Early studies, including measurements of the heat of hydrogenation, suggested a potential stabilization of CCT due to homoaromaticity. smu.edunist.gov The heat of hydrogenation of CCT to cyclononane (B1620106) was measured to be -321.7 ± 0.2 kJ/mol. nist.gov However, the extent of this stabilization and whether it can be attributed to homoaromaticity has been a topic of considerable discussion and further investigation. smu.edu

X-ray analysis of related compounds like cyclotriveratrylene has been used to infer the effects of homoconjugation. cdnsciencepub.com In the absence of homoaromaticity in cyclotriveratrylene, significant steric strain leads to a twisting of the crown conformation. cdnsciencepub.com In contrast, the geometry of CCT is thought to be more favorable for homoconjugative interactions. cdnsciencepub.com Despite numerous experimental and theoretical investigations, the existence and energetic significance of neutral homoaromaticity in CCT and other neutral molecules remain a subject of debate among chemists. smu.edu Some studies have concluded that the likelihood of discovering a truly neutral homoaromatic compound is low, suggesting that homoconjugative interactions between π-systems might even be destabilizing due to closed-shell repulsion. smu.edu

Table 2: Thermochemical Data for cis,cis,cis-Cyclononatriene

Reaction Quantity Value Units Method Reference
3 H₂ + C₉H₁₂ → C₉H₁₈ ΔrH° -321.7 ± 0.2 kJ/mol Chyd nist.gov

Formation of Metal Complexes as Probes of Electronic Structure and Coordination

The three double bonds of this compound can act as ligands, coordinating to metal centers to form a variety of organometallic complexes. researchgate.net The study of these complexes provides valuable insights into the electronic structure of both the ligand and the metal, as well as the principles of coordination chemistry. rsc.orgnih.gov

The geometry of the CCT ligand, particularly its ability to present its three π-systems in a facial arrangement in the crown conformation, makes it a potentially tridentate ligand. researchgate.net This allows for the formation of complexes where the metal is coordinated to all three double bonds. For example, cis,cis,cis-1,4,7-cyclononatriene molybdenum tricarbonyl has been synthesized and characterized. researchgate.net

The formation of such complexes can also be used to probe the electronic properties of the CCT molecule. The coordination to a metal center can perturb the electronic structure of the triene, and the nature of this perturbation can be studied using various spectroscopic techniques. Furthermore, the synthesis and characterization of metal complexes with ligands analogous to CCT, such as those involving cis- and trans- isomers, provide a deeper understanding of the factors that govern coordination geometry and isomer stability. rsc.orgnih.gov For instance, the study of cis- and trans-isomers of cobalt(II) and iron(II/III) complexes highlights the subtle energetic differences and interconversion pathways between different coordination arrangements. rsc.orgnih.gov

Emerging Research Areas and Future Directions

Exploration of Novel Derivatives with Tunable Electronic and Stereochemical Properties

A significant frontier in the chemistry of cis,cis,cis-cyclononatriene involves the synthesis and study of novel derivatives with tailored properties. By strategically introducing functional groups onto the nine-membered ring, researchers can finely tune its electronic and stereochemical characteristics, opening avenues for new materials and applications.

Functionalization of the this compound core can dramatically alter its electronic behavior. The synthesis of derivatives bearing electron-donating or electron-withdrawing groups allows for the modulation of the molecule's frontier molecular orbitals (HOMO and LUMO). mdpi.comchemrxiv.org This tuning is critical for applications in molecular electronics, where precise control over charge transport properties is paramount. mdpi.comsigmaaldrich.com For instance, the incorporation of aromatic or heteroaromatic substituents can lead to materials with interesting photophysical properties, such as fluorescence, which can be exploited in the development of organic light-emitting diodes (OLEDs) or molecular sensors. luc.educhemrxiv.org Computational studies have shown that such substitutions can effectively lower the LUMO energy levels, narrowing the HOMO-LUMO gap and red-shifting the emission spectra. chemrxiv.org

Recent synthetic efforts have focused on creating highly functionalized derivatives that were previously inaccessible. One successful strategy involves the [σ2 + σ2 + σ2] cycloreversion of stabilized cis-tris-σ-homobenzenes, which cleanly yields 1,4,7-trisubstituted cis,cis,cis-cyclononatrienes. luc.edu This method provides access to derivatives with substituents like -CO2CH3 and -CN, which are valuable for further chemical manipulation. luc.edu The development of such synthetic methodologies is crucial for creating a diverse library of cyclononatriene-based building blocks.

The inherent chirality and C3 symmetry of many cyclononatriene derivatives, particularly the well-studied cyclotriveratrylenes (CTVs), make them attractive scaffolds for creating molecules with specific stereochemical outcomes. researchtrends.net Future research will likely focus on leveraging this chirality to design enantioselective catalysts and chiral sensors. figshare.com For example, new host compounds combining a cyclotriveratrylene (B73569) unit with chiral binaphthol moieties have been synthesized and shown to exhibit preferential binding for specific carbohydrates, demonstrating their potential as chiral recognition agents. figshare.com

Table 1: Examples of Functionalized this compound Derivatives and Their Tuned Properties

Derivative Type Functional Groups Tuned Property Potential Application
Electronically Modified Nitro groups, Methoxy groups HOMO/LUMO energy levels, Band gap Organic electronics, OFETs
Photophysically Active Anthracene, Perylene diimide Fluorescence, Absorption spectra OLEDs, Molecular sensors
Chiral Scaffolds Binaphthol units, Sugar moieties Enantioselective recognition Chiral sensors, Asymmetric catalysis

Advanced Mechanistic Investigations of Complex Pericyclic Pathways

The pericyclic reactions of this compound and its isomers are a cornerstone of its chemistry, governed by the principles of orbital symmetry. msu.edu While the fundamental thermal and photochemical electrocyclic ring-closures are well-understood, emerging research is delving into more complex mechanistic questions, exploring competing reaction pathways and utilizing advanced spectroscopic techniques to observe transition states in real-time.

A key area of investigation is the "pericyclic dichotomy," where slight changes in substrate stereochemistry or reaction conditions can lead to mutually exclusive outcomes. nih.gov For example, the thermal electrocyclization of all-cis-1,3,5-cyclononatriene proceeds via a disrotatory route to form a cis-fused bicyclic product. figshare.comrsc.org However, if one of the double bonds is isomerized to trans, the molecule can undergo a conrotatory closure to yield a trans-fused product, a transformation possible due to the flexibility of the nine-membered ring accommodating the strained trans-alkene. researchtrends.netrsc.org Modern computational studies are being employed to map the potential energy surfaces of these competing pathways, providing deeper insight into the subtle factors that govern reaction selectivity. chemrxiv.org

The future of mechanistic studies in this area lies in the direct observation of the ultrafast dynamics of these reactions. Techniques like femtosecond spectroscopy are now being used to probe the transient species involved in pericyclic reactions. britannica.com For instance, femtosecond soft X-ray spectroscopy has been successfully applied to the electrocyclic ring-opening of 1,3-cyclohexadiene, a smaller analogue, to directly observe the electronic structure of the fleeting pericyclic minimum. nih.govosti.gov Applying such state-of-the-art techniques to this compound could provide unprecedented, real-time views of its bond-breaking and bond-forming processes, resolving long-standing questions about the nature of the transition states and the influence of conformational dynamics on the reaction course. researchgate.net These advanced investigations are not merely academic; a profound understanding of these reaction mechanisms is essential for controlling the outcome of complex synthetic sequences that use pericyclic reactions to build molecular complexity. ucdavis.eduacs.org

High-Level Computational Refinements and Predictive Modeling

Computational chemistry has become an indispensable tool for studying this compound, a molecule whose flexibility and potential for complex interactions present significant challenges for purely experimental analysis. numberanalytics.com Early computational work focused on conformational analysis, confirming the preference for a crown conformation. sioc-journal.cn However, current research employs high-level ab initio and density functional theory (DFT) methods to move beyond simple structural prediction and into the realm of predictive modeling of reactivity and complex properties. nih.govscience.gov

One of the most promising future directions is the development of predictive models for host-guest interactions involving cyclononatriene-based scaffolds like CTVs. uit.no Researchers are now using computational methods to predict binding energies and affinities for various guests, which can accelerate the discovery of new sensor molecules and drug delivery systems. numberanalytics.comscience.govchemrxiv.org For example, DFT calculations have been used to benchmark the binding of guests like methane (B114726) and xenon within cryptophane cages (derived from CTVs), guiding the design of new hosts with enhanced affinity. uit.no Machine learning models are also emerging as a powerful tool, capable of predicting binding free energies for large datasets of host-guest systems, which could enable high-throughput virtual screening. chemrxiv.org

Beyond supramolecular chemistry, predictive modeling is being applied to reaction mechanisms. DFT calculations are used to map out the intricate potential energy surfaces of pericyclic reactions, identifying transition states and intermediates. chemrxiv.org This allows for the prediction of reaction outcomes and stereoselectivity under different thermal or photochemical conditions. figshare.com Such predictive power is invaluable for synthetic chemists, allowing them to design more efficient and selective reaction sequences. As computational power continues to grow, these models will become increasingly accurate and capable of handling even more complex systems, solidifying the synergistic relationship between theoretical and experimental chemistry in the study of this compound and its derivatives. numberanalytics.com

Table 2: Applications of High-Level Computational Modeling for this compound and its Derivatives

Computational Method Area of Application Predicted Properties Significance
DFT, SCS-MP2 Host-Guest Binding Binding energies, NMR shifts Design of new sensors and molecular cages uit.no
Machine Learning Supramolecular Chemistry Gibbs free energies of binding High-throughput screening of host-guest pairs chemrxiv.org
DFT, Ab initio Reaction Mechanisms Transition state energies, Reaction pathways Prediction of stereochemical outcomes of pericyclic reactions figshare.comchemrxiv.org

Potential in Supramolecular Chemistry and Host-Guest Interactions (as a scaffold)

The rigid, bowl-shaped conformation of this compound and its derivatives, most notably cyclotriveratrylene (CTV), makes it an exceptional scaffold for applications in supramolecular and host-guest chemistry. scispace.commarquette.edusemanticscholar.org The defined cavity of these molecules allows them to encapsulate smaller guest molecules, leading to the formation of stable inclusion complexes. researchgate.netresearchgate.net This area of research is rapidly expanding, with future directions pointing towards the creation of highly sophisticated functional materials, sensors, and molecular machines. nih.gov

CTV and its analogues have been extensively used as building blocks to construct larger, more complex supramolecular architectures such as cages, capsules, and coordination polymers. researchtrends.netrsc.org These structures can exhibit highly selective molecular recognition properties. figshare.com For instance, fluorescent molecular cages based on CTV and sucrose (B13894) units have been synthesized that can selectively detect biologically important neurotransmitters like acetylcholine (B1216132) and choline. nih.gov The future in this domain involves creating even more complex and responsive systems. Research is moving towards "smart" materials where the binding and release of a guest can be controlled by external stimuli such as light, pH, or temperature. chemrxiv.org

The application of cyclononatriene-based scaffolds in materials science is a particularly promising research frontier. CTV derivatives have been patterned onto gold surfaces to create ordered microarrays capable of the directed self-assembly of fullerene (C60) molecules. scispace.commarquette.edu This bottom-up approach to fabricating nano-structured surfaces has significant potential for advancing the fields of nanoelectronics and optoelectronics. scispace.com Furthermore, CTV-based ligands are being incorporated into metal-organic frameworks (MOFs), creating materials with hierarchical porosity where both the intrinsic cavity of the CTV unit and the larger framework pores can host different guests. rsc.org These materials could find use in catalysis, chemical separations, and targeted drug delivery. researchgate.netresearchgate.net

Role in Understanding Medium-Sized Ring Chemistry

Medium-sized rings (8- to 11-membered) occupy a unique space in organic chemistry, as their properties are not a simple interpolation between smaller, rigid rings and larger, more flexible macrocycles. britannica.comsioc-journal.cn They are characterized by significant conformational complexity and the prevalence of transannular interactions—unfavorable steric repulsions between atoms across the ring. researchgate.netrsc.org this compound serves as a quintessential model system for studying the fundamental principles that govern the structure and reactivity of these challenging molecules. sioc-journal.cnmdpi.comethernet.edu.et

The synthesis of medium-sized rings is often hampered by entropic and enthalpic barriers, leading to low yields in direct cyclization reactions. mdpi.com Attempts to synthesize derivatives like cis,cis,cis-2,5,8-cyclononatriene-1,4,7-trione have highlighted typical medium-ring complications, including a high propensity for transannular reactions and polymerization. scispace.com Studying these failed syntheses provides valuable insight into the energetic landscape of medium rings and informs the development of new synthetic strategies, such as ring-expansion reactions, to overcome these challenges. mdpi.comnih.gov

The conformational preferences of this compound, particularly its stable crown form, are a direct consequence of minimizing these transannular strains. sioc-journal.cnrsc.org The close proximity of the intra-annular hydrogen atoms in the crown conformation is a classic example of a transannular interaction. sioc-journal.cn Detailed X-ray crystallographic and computational studies on cyclononatriene and its derivatives provide crucial data on bond angles, torsion angles, and non-bonded distances, which serve as benchmarks for understanding how functionalization and fusion to other ring systems perturb the delicate conformational balance of a medium-sized ring. sioc-journal.cndss.go.th As chemists continue to tackle the synthesis of complex natural products and novel materials containing medium-sized rings, the fundamental lessons learned from this compound will remain indispensable. sioc-journal.cnsioc-journal.cn

Q & A

Basic Research Questions

Q. What established synthetic methodologies are used to prepare cis,cis,cis-Cyclononatriene, and how do reaction parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves ring-closing metathesis or photochemical cyclization. Key parameters include temperature (e.g., thermal vs. cryogenic conditions), catalyst selection (e.g., Grubbs catalysts), and solvent polarity. Yield optimization requires monitoring reaction progress via thin-layer chromatography (TLC) and purification via fractional distillation or column chromatography. Characterization via 1H^{1}\text{H}/13C^{13}\text{C} NMR can confirm regioselectivity, while GC-MS assesses purity .

Q. Which spectroscopic techniques are most effective for characterizing cis,cis,cis-Cyclononatriene, and how are spectral artifacts mitigated?

  • Methodological Answer : UV-Vis spectroscopy identifies conjugation patterns (λ~250–300 nm), while IR confirms C=C stretching (~1650 cm1^{-1}). 1H^{1}\text{H} NMR detects deshielded vinyl protons (δ 5.5–6.5 ppm), but signal splitting may arise from ring strain. To mitigate artifacts, use deuterated solvents (e.g., CDCl3_3) and optimize decoupling parameters. Cross-validation with X-ray crystallography resolves structural ambiguities .

Q. What are the primary challenges in isolating cis,cis,cis-Cyclononatriene, and how can they be addressed experimentally?

  • Methodological Answer : Challenges include isomerization during purification and sensitivity to oxygen. Solutions involve inert-atmosphere techniques (Schlenk line), low-temperature crystallization (-20°C), and stabilizers like BHT (butylated hydroxytoluene). Purity is confirmed via melting point analysis and HPLC with a chiral stationary phase .

Advanced Research Questions

Q. How can computational models resolve contradictions in the reported electronic structure of cis,cis,cis-Cyclononatriene?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G(d) level calculates HOMO-LUMO gaps and aromaticity indices (NICS). Conflicting experimental vs. theoretical results (e.g., antiaromaticity predictions) require benchmarking against spectroscopic data. Multi-reference methods (CASSCF) address electron correlation effects in strained systems .

Q. What experimental strategies reconcile discrepancies in the compound’s thermal stability across studies?

  • Methodological Answer : Differential scanning calorimetry (DSC) under varying heating rates (1–10°C/min) identifies kinetic vs. thermodynamic decomposition pathways. Isothermal TGA at 150°C monitors mass loss over time, while Arrhenius plots quantify activation energy. Replicate studies must standardize sample purity and instrument calibration .

Q. How does ring strain influence cis,cis,cis-Cyclononatriene’s isomerization mechanisms under photochemical vs. thermal conditions?

  • Methodological Answer : Laser flash photolysis (355 nm) tracks transient intermediates (e.g., diradicals), while 13C^{13}\text{C}-labeling studies using GC-IRMS map bond reorganization. Comparative kinetics (Eyring analysis) differentiate concerted vs. stepwise pathways. Theoretical transition-state modeling (IRC calculations) validates mechanistic hypotheses .

Q. What statistical approaches are recommended for analyzing contradictory reactivity data in Diels-Alder reactions involving cis,cis,cis-Cyclononatriene?

  • Methodological Answer : Multivariate regression identifies outliers due to solvent polarity or steric effects. Bootstrapping assesses confidence intervals for rate constants (kobsk_{\text{obs}}). Meta-analysis of published datasets (e.g., Web of Science) applies funnel plots to detect publication bias .

Data Integration and Theoretical Frameworks

Q. How can hybrid experimental-computational workflows improve predictions of cis,cis,cis-Cyclononatriene’s supramolecular interactions?

  • Methodological Answer : Molecular dynamics (MD) simulations parameterized with crystallographic data (CCDC entries) predict host-guest binding. Experimental validation uses isothermal titration calorimetry (ITC) to measure ΔH and ΔS. Machine learning (e.g., Random Forest) correlates substituent effects with association constants .

Q. What theoretical frameworks explain the compound’s anomalous NMR chemical shifts in polar solvents?

  • Methodological Answer : Solvent effects are modeled via the polarizable continuum model (PCM) in Gaussian. Paramagnetic shielding contributions are quantified using Ramsey’s theory. Experimental benchmarks involve variable-temperature NMR in DMSO-d6_6/CDCl3_3 mixtures .

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